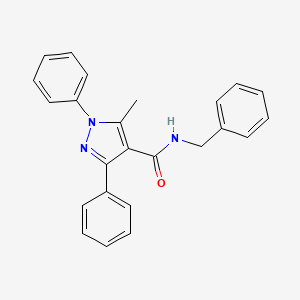

N-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O/c1-18-22(24(28)25-17-19-11-5-2-6-12-19)23(20-13-7-3-8-14-20)26-27(18)21-15-9-4-10-16-21/h2-16H,17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQSBCAVIUGPBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40925021 | |

| Record name | N-Benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125103-47-1 | |

| Record name | 1H-Pyrazole-4-carboxamide, 1,3-diphenyl-5-methyl-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125103471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40925021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine, such as benzylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products:

Oxidation: Formation of benzyl alcohol, benzoic acid, or other oxidized derivatives.

Reduction: Formation of benzylamine or other reduced derivatives.

Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

Biological Studies: It can serve as a probe to study enzyme interactions and receptor binding.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Industrial Applications: It can be employed in the development of agrochemicals or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include neurotransmitter receptors, kinases, and other signaling proteins. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Insecticidal Activity

- Compound 5g (fluorophenyl and cyano substituents) exhibits 84% larvicidal activity at 0.1 mg/L against Plutella xylostella, attributed to optimal RyR binding via fluorine’s electron-withdrawing effects .

- Chloro analogs (3a–3p) : Moderate activity, likely due to steric hindrance from chloro substituents .

Antifungal and Antiviral Potential

- Pyrazole derivatives with tetrahydroquinoline () or isoxazole moieties () show fungicidal and antiviral activities. The target compound’s diphenyl groups could enhance π-π stacking with fungal enzymes, but this remains untested .

Biological Activity

N-benzyl-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a benzyl group, a methyl group, and two phenyl groups. The synthesis typically involves:

- Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

- Benzylation : The introduction of the benzyl group is performed using benzyl chloride in the presence of a base.

- Carboxamide Formation : The carboxamide group is introduced by reacting the pyrazole derivative with an appropriate amine in the presence of a coupling agent like DCC (N,N’-dicyclohexylcarbodiimide) .

Anticancer Properties

This compound exhibits notable anticancer activity across various cancer cell lines. Recent studies have demonstrated its effectiveness against different types of cancer:

- Cell Line Studies : The compound showed significant cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| SF-268 | 12.50 |

| NCI-H460 | 42.30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Receptor Binding : It can bind to neurotransmitter receptors, modulating their activity and potentially influencing cell growth .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- In Vivo Studies : Animal models have shown that derivatives containing the pyrazole moiety can inhibit tumor growth effectively while exhibiting low toxicity .

Comparative Studies

When compared to similar compounds, this compound demonstrates enhanced lipophilicity due to its unique functional groups, which may contribute to better bioavailability and efficacy.

| Compound | Key Features |

|---|---|

| N-benzyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | Lacks methyl group; potentially lower binding affinity |

| 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide | Lacks benzyl group; may affect solubility |

| N-benzyl-5-methyl-1,3-diphenylpyrazole-4-carboxylic acid | Contains carboxylic acid; alters reactivity |

Q & A

Q. Basic

- ¹H/¹³C NMR : Key signals include:

- X-Ray Crystallography : Resolves dihedral angles between phenyl rings (e.g., 15–25° for optimal π-π stacking) .

- IR Spectroscopy : Confirm carboxamide C=O stretch at ~1650 cm⁻¹ .

How do structural modifications at the pyrazole C3 and C5 positions alter pharmacological profiles?

Q. Advanced

- C3 Substitutions :

- Electron-Withdrawing Groups (e.g., -Cl) : Increase metabolic stability but reduce solubility (logP +0.5) .

- Methoxy Groups : Enhance COX-2 selectivity (IC₅₀: 0.8 µM vs. 12 µM for COX-1) via hydrogen bonding .

- C5 Substitutions :

What in vitro assays are recommended for evaluating anticancer potential?

Q. Advanced

- Cell Viability : MTT assay on HeLa or MCF-7 cells (72 h exposure, IC₅₀ typically 5–20 µM) .

- Apoptosis : Flow cytometry (Annexin V/PI staining) to quantify caspase-3 activation .

- Kinase Inhibition : ELISA-based assays for EGFR or BRAF inhibition (IC₅₀ values cross-validated with positive controls like erlotinib) .

How can microwave-assisted synthesis improve reaction efficiency?

Advanced

Microwave irradiation (150–200 W) reduces reaction times by 50–70%:

- Cyclocondensation : Completion in 20 min vs. 12 h conventionally .

- Coupling Reactions : Yields improve from 65% to 85% with controlled dielectric heating .

Mechanistic Insight : Enhanced dipole rotation accelerates nucleophilic attack and intermediate formation .

What analytical challenges arise in quantifying metabolic stability?

Q. Advanced

- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated derivatives) in microsomal incubations. Use deuterated internal standards for accuracy .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms via fluorogenic assays. Correlate results with in silico predictions (e.g., SwissADME) .

How does logP influence pharmacokinetics, and what are the trade-offs in structural design?

Q. Advanced

- logP Optimization : Target 2.5–3.5 for balanced solubility and membrane permeability. Fluorine substitutions increase logP by 0.3–0.5 per group .

- Trade-Offs : Higher logP improves BBB penetration but may reduce aqueous solubility (e.g., 5-methyl derivative: logP 3.1, solubility 12 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.